(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-methyl-3-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYRZRSOIXMBOD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and (S)-2-methylpropan-1-amine.
Condensation Reaction: The aldehyde group of 3-methylbenzaldehyde reacts with the amine group of (S)-2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogen gas (H2) and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
a. (3S)-N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine (Pheniramine)
- Structure : Features a propanamine backbone with a phenyl group, a pyridinyl substituent, and dimethylamine at the third carbon. Stereochemistry is (3S).
- Pheniramine is a known antihistamine, suggesting that the pyridinyl group may enhance CNS activity, while the 3-methylphenyl group in the target compound could modify bioavailability or metabolic stability .
b. (E)-3-Phenylprop-2-en-1-amine (S3)
- Structure : An unsaturated amine with a propenyl backbone and a phenyl group.
- Unsaturation may lead to faster metabolic degradation compared to the saturated target compound .
c. 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine
- Structure : Contains a pyrazole ring instead of a phenyl group.
- Reported purity of 95% (CAS 957261-74-4) highlights synthetic challenges, suggesting that the target compound’s synthesis may require optimization for similar yields .
d. (2R,3S)-3-(3-Methoxyphenyl)-N,N-2-trimethylpentan-1-amine Hydrochloride
- Structure : A pentan-1-amine with methoxy and trimethyl substitutions.
- Key Differences: The longer carbon chain (pentan vs. The methoxy group introduces electron-donating effects, which could modulate receptor affinity compared to the target compound’s methylphenyl group .
Physicochemical and Pharmacological Properties
Analytical and Spectral Data
Biological Activity
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine, also known as a chiral amine, has garnered interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems and its applications in pharmaceuticals, particularly in treating neurological disorders.
Chemical Structure and Properties
The compound features a chiral center at the second carbon, which significantly influences its biological activity. Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter transporters. Research indicates that it may affect dopamine and norepinephrine transporters, potentially influencing mood and behavior. The compound acts as a substrate for certain enzymes, leading to the formation of biologically active intermediates that modulate receptor activity and physiological responses.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Neurotransmitter Interaction : It interacts with dopamine and norepinephrine transporters, which may have implications for mood regulation and cognitive function.
- Enzyme Substrate : The compound serves as a substrate in enzyme-catalyzed reactions, contributing to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related alkaloids, suggesting potential antibacterial and antifungal effects. For instance, compounds similar to this compound exhibited moderate to good activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial potential .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Case Studies
A case study involving the use of this compound in pharmaceutical synthesis highlighted its role as an intermediate in the production of drugs aimed at treating neurological disorders. The compound's ability to influence neurotransmitter systems was noted as a significant factor in its therapeutic potential.
Applications in Medicine and Industry
This compound is utilized in various applications:
- Medicinal Chemistry : As an intermediate in drug synthesis targeting neurological conditions.
- Organic Synthesis : A building block for more complex organic molecules.
- Biological Studies : Investigated for its interactions with biological targets to understand pharmacological properties.
- Industrial Applications : Employed in the production of specialty chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
